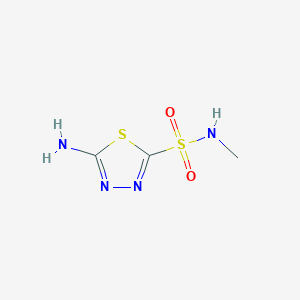

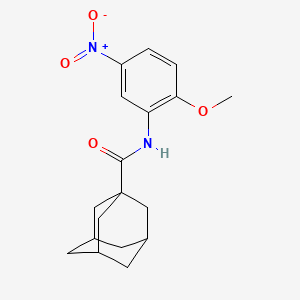

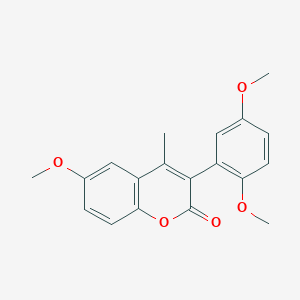

N-(2-甲氧基-5-硝基苯基)金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Aryladamantane-1-carboxamides, which includes compounds such as N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide, has been achieved through various methods. One approach involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine, which yields N-Aryl(benzyl)adamantane-1-carboxamides with 54–87% efficiency . Another method includes the synthesis of carboxamides with adamantane fragments from adamantanecarboxylic acid chlorides and adamantane-containing amines, followed by the conversion into N-p-nitrophenylsulfonyl and N-p-tolylsulfonylcarbamoyl derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized carboxamides and their derivatives has been confirmed using spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy have been utilized to ascertain the structure of new carboxamides having two and three adamantane fragments . These techniques are crucial for verifying the successful synthesis and for understanding the molecular interactions within the compounds.

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives has been explored in various contexts. For instance, some carboxamides were found to be inactive in reduction reactions with lithium tetrahydridoaluminate, a finding that was further investigated through semiempirical quantum-chemical calculations . Additionally, the reaction of adamantane under atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI) as a radical catalyst resulted in the formation of 1-N-adamantylbenzamide, along with minor products such as 1-nitroadamantane and 1-hydroxyadamantane .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-type cardo polyamides, which are related to N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide, have been extensively characterized. These polyamides exhibit moderate to high inherent viscosities and are soluble in a variety of polar and less polar solvents. They are amorphous in nature and possess high tensile strength and modulus. The glass transition temperatures of these polyamides range between 254–292°C, and they demonstrate significant thermal stability with 10% weight loss temperatures ranging from 450–507°C in nitrogen and 481–516°C in air . These properties are indicative of the robustness and potential applications of adamantane-type compounds in various fields.

科学研究应用

抗癌应用

金刚烷衍生物已被探索其抗癌特性。Sosnovsky、Rao 和 Li (1986) 的一项研究讨论了金刚烷类似物在癌症治疗中的治疗潜力。该研究强调了结构修饰在增强此类化合物活性中的重要性,表明金刚烷衍生物在寻找新的抗癌剂方面可能很有价值 (Sosnovsky、Rao 和 Li,1986)。

抗菌活性

金刚烷衍生物的合成也与抗菌特性有关。Al-Wahaibi 等人。(2020) 合成了金刚烷的 N'-杂芳亚甲基-1-碳酰肼衍生物,表现出广谱抗菌活性。这表明 N-(2-甲氧基-5-硝基苯基)金刚烷-1-甲酰胺有可能有助于开发新的抗菌剂 (Al-Wahaibi 等人,2020)。

材料科学与聚合物化学

在材料科学和聚合物化学领域,金刚烷基化合物已被用于合成具有独特特性的新型聚合物。Liaw 和 Liaw (1999) 报道了由金刚烷衍生物制备的新型聚酰胺和聚酰亚胺的合成,展示了它们在创造具有高热稳定性和在各种溶剂中溶解性的材料方面的潜力 (Liaw 和 Liaw,1999)。

神经药理学研究

金刚烷衍生物的研究已扩展到神经药理学,其中研究了这些化合物对血清素受体的潜在影响。Abou-Gharbia 等人。(1999) 对金刚烷基芳基和杂芳基哌嗪的研究揭示了它们对血清素 5-HT(1A) 和 5-HT(2) 受体的双重活性,表明金刚烷衍生物在开发抗焦虑和抗抑郁剂方面的潜力 (Abou-Gharbia 等人,1999)。

未来方向

The future directions for “N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide” and similar adamantane derivatives involve further exploration of their unique properties for applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

属性

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-16-3-2-14(20(22)23)7-15(16)19-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYYMJNHWMNMTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

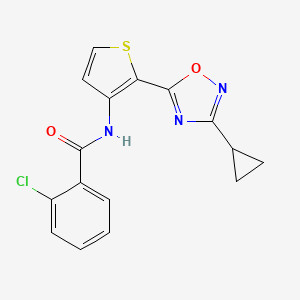

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)

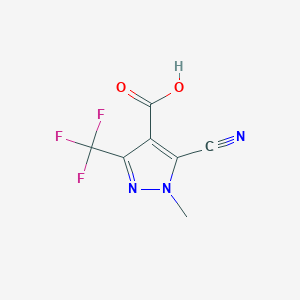

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

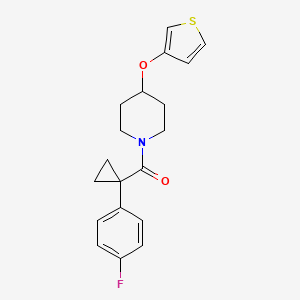

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)